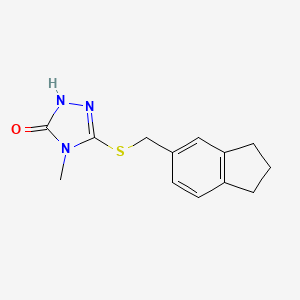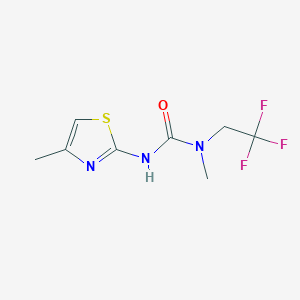
1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTU, and it is a small molecule that has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of MTU is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in cancer cell growth and proliferation. MTU has been shown to inhibit the activity of several enzymes involved in the biosynthesis of nucleotides, which are essential for cancer cell growth and division.
Biochemical and Physiological Effects:
MTU has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, MTU has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases. MTU has also been shown to have antibacterial activity against several different bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using MTU in lab experiments is its potent anti-cancer activity. MTU has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using MTU in lab experiments is its potential toxicity. MTU has been shown to be toxic to normal cells at high concentrations, which may limit its usefulness in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on MTU. One area of research could be the development of new analogs of MTU with improved potency and selectivity. Another area of research could be the development of new methods for delivering MTU to cancer cells, which could increase its effectiveness and reduce its toxicity. Finally, research could be conducted to explore the potential applications of MTU in the treatment of other diseases, such as inflammatory diseases and oxidative stress-related diseases.
Conclusion:
In conclusion, 1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea is a chemical compound that has a wide range of potential applications in scientific research. Its potent anti-cancer and anti-inflammatory activity, as well as its antioxidant and antibacterial activity, make it a valuable tool for researchers. However, its potential toxicity and limitations in lab experiments must be carefully considered. Future research on MTU could lead to the development of new and more effective treatments for a wide range of diseases.
Synthesemethoden
The synthesis of MTU is a multi-step process that involves the reaction of several different chemical compounds. The first step in the synthesis of MTU is the reaction of 4-methyl-1,3-thiazol-2-amine with trifluoroacetic anhydride to produce 4-methyl-1,3-thiazol-2-yl-trifluoroacetate. This intermediate is then reacted with methyl isocyanate to produce 1-methyl-3-(4-methyl-1,3-thiazol-2-yl)urea. Finally, this compound is reacted with ethyl trifluoroacetate to produce the final product, 1-Methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea.
Wissenschaftliche Forschungsanwendungen
MTU has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of cancer research. MTU has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. In addition, MTU has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-methyl-3-(4-methyl-1,3-thiazol-2-yl)-1-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3OS/c1-5-3-16-6(12-5)13-7(15)14(2)4-8(9,10)11/h3H,4H2,1-2H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWFUUNZMADKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)N(C)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-Chlorophenyl)thiomorpholin-4-yl]acetamide](/img/structure/B7594282.png)
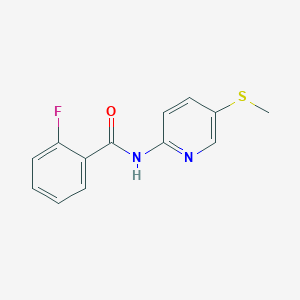
![N-[2-[(2-methylpropan-2-yl)oxy]phenyl]pyrrolidine-1-carboxamide](/img/structure/B7594293.png)

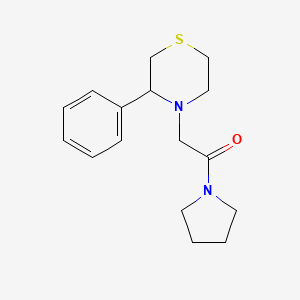

![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)
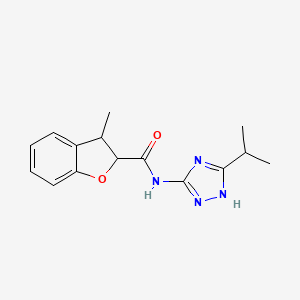
![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)
![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-2-ylmethanone](/img/structure/B7594351.png)
![3-[(1-Cyclopropyltetrazol-5-yl)methylsulfanyl]-1-(3-fluorophenyl)piperidin-2-one](/img/structure/B7594367.png)
